molecular formula C18H20N2O2 B4005505 N-[2-(acetylamino)phenyl]-2-phenylbutanamide

N-[2-(acetylamino)phenyl]-2-phenylbutanamide

Cat. No.: B4005505
M. Wt: 296.4 g/mol
InChI Key: GXLIDVWJNKZMSG-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-phenylbutanamide is an organic compound with a complex structure that includes an acetylamino group attached to a phenyl ring, which is further connected to a phenylbutanamide moiety

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-phenylbutanamide typically involves the following steps:

    Acetylation: The starting material, 2-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form N-(2-acetylamino)phenyl.

    Amidation: The acetylated product is then reacted with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving:

    Catalysts: To enhance reaction rates.

    Solvent Systems: To ensure proper dissolution and reaction of all components.

    Purification Techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: With reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Produces amines or alcohols.

    Substitution: Results in halogenated derivatives.

Mechanism of Action

The mechanism by which N-[2-(acetylamino)phenyl]-2-phenylbutanamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound can modulate biochemical pathways, such as inhibiting histone deacetylases, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-phenylbutanamide
  • N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide
  • N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide

Uniqueness

N-[2-(acetylamino)phenyl]-2-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-15(14-9-5-4-6-10-14)18(22)20-17-12-8-7-11-16(17)19-13(2)21/h4-12,15H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLIDVWJNKZMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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